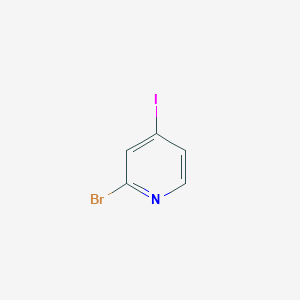

2-Bromo-4-iodopyridine

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-bromo-4-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrIN/c6-5-3-4(7)1-2-8-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPKRNLGLZYOVJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00359989 | |

| Record name | 2-bromo-4-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100523-96-4 | |

| Record name | 2-bromo-4-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-4-iodopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-4-iodopyridine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-iodopyridine is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring a bromine atom at the 2-position and an iodine atom at the 4-position, allows for selective functionalization through various cross-coupling reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of this compound, including experimental protocols for its use in common synthetic transformations.

Chemical Properties and Structure

This compound is a solid at room temperature, appearing as a white to pale cream or yellow crystalline powder.[1] It is soluble in methanol.[2] Below is a summary of its key chemical and physical properties.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1][3] |

| Synonyms | 4-Iodo-2-bromopyridine | [4] |

| CAS Number | 100523-96-4 | [1][4] |

| Molecular Formula | C₅H₃BrIN | [1][4] |

| Molecular Weight | 283.89 g/mol | [4] |

| Melting Point | 59.0-68.0 °C | [1] |

| Appearance | White to pale cream to pale yellow crystals or powder | [1] |

| Solubility | Soluble in Methanol | [2] |

| SMILES String | BrC1=NC=CC(I)=C1 | [1] |

| InChI Key | HPKRNLGLZYOVJS-UHFFFAOYSA-N | [1][3] |

Chemical Structure

The structure of this compound is characterized by a pyridine ring substituted with a bromine atom at the C2 position and an iodine atom at the C4 position.

Caption: Chemical structure of this compound.

Reactivity and Applications

The differential reactivity of the C-Br and C-I bonds is a key feature of this compound, making it a valuable substrate for sequential cross-coupling reactions. The C-I bond is more reactive towards oxidative addition to palladium(0) catalysts, allowing for selective functionalization at the 4-position while leaving the 2-bromo substituent intact for subsequent transformations. This regioselectivity is exploited in the synthesis of a wide range of disubstituted pyridines.

Common applications of this compound include its use as a key intermediate in the synthesis of:

-

Pharmaceuticals: It is a building block for various drug candidates, including potential anti-cancer and anti-inflammatory agents.[4]

-

Agrochemicals: The compound is utilized in the development of herbicides and pesticides.[4]

-

Organic Electronics: It serves as a precursor in the production of organic semiconductors for applications such as OLEDs.[4]

Experimental Protocols

Synthesis of this compound via Halogen Dance (Representative Protocol)

This protocol is adapted from procedures for similar compounds and should be optimized for safety and yield.

-

Lithiation: To a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium dropwise. Stir the resulting lithium diisopropylamide (LDA) solution for 30 minutes at this temperature.

-

Deprotonation: Cool the LDA solution to -95 °C and slowly add a solution of 2-bromopyridine in anhydrous THF. Stir the mixture for 3-4 hours at -95 to -90 °C.

-

Iodination: Add a solution of iodine in anhydrous THF to the reaction mixture. Stir for an additional 40-50 minutes.

-

Halogen Dance: To promote the rearrangement of the iodine from the 3- to the 4-position, maintain the reaction at a low temperature (e.g., -75 °C) for an extended period. The reaction progress should be monitored by a suitable analytical technique (e.g., GC-MS or TLC).

-

Quenching and Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford this compound.

Suzuki Cross-Coupling of this compound with Phenylboronic Acid (General Protocol)

The following is a general procedure for a Suzuki cross-coupling reaction, which would selectively occur at the more reactive C-I bond.

Caption: General workflow for Suzuki cross-coupling.

-

Reaction Setup: In a flask equipped with a condenser and a magnetic stirrer, combine this compound (1.0 eq.), phenylboronic acid (1.2 eq.), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 eq.), and a base such as potassium carbonate (2.0 eq.).

-

Solvent Addition and Degassing: Add a degassed solvent system, typically a mixture of an organic solvent like toluene or dioxane and water. Purge the reaction mixture with an inert gas (argon or nitrogen) for 15-20 minutes.

-

Reaction: Heat the mixture to a temperature of 80-100 °C and stir until the starting material is consumed, as monitored by TLC or GC-MS.

-

Work-up: Cool the reaction to room temperature and add water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the residue by flash column chromatography on silica gel to yield 2-bromo-4-phenylpyridine.

Sonogashira Cross-Coupling of this compound with Phenylacetylene (General Protocol)

Similar to the Suzuki coupling, the Sonogashira reaction is expected to proceed selectively at the C-I bond.

-

Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), a palladium catalyst (e.g., bis(triphenylphosphine)palladium(II) dichloride, 0.02-0.05 eq.), and a copper(I) co-catalyst (e.g., copper(I) iodide, 0.04-0.10 eq.).

-

Addition of Reagents: Add an anhydrous solvent such as THF or DMF, followed by a base, typically an amine like triethylamine (2-3 eq.). Stir the mixture for 5-10 minutes at room temperature.

-

Addition of Alkyne: Add the terminal alkyne, such as phenylacetylene (1.1-1.5 eq.), to the reaction mixture.

-

Reaction: Stir the reaction at room temperature or heat to 40-60 °C. Monitor the progress of the reaction by TLC or LC-MS.

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford 2-bromo-4-(phenylethynyl)pyridine.

Spectroscopic Data

Specific, experimentally obtained spectroscopic data (NMR, IR, MS) for this compound are not widely available in public databases. However, based on its structure and data from analogous compounds, the following spectral characteristics can be anticipated:

-

¹H NMR: Three signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts and coupling constants would be indicative of the substitution pattern.

-

¹³C NMR: Five signals corresponding to the five carbon atoms of the pyridine ring. The carbons attached to the bromine and iodine atoms would be expected to show characteristic chemical shifts.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (283.89 g/mol ). The isotopic pattern of the molecular ion would be characteristic of a molecule containing one bromine atom and one iodine atom.

-

IR Spectroscopy: Characteristic absorption bands for C-H stretching of the aromatic ring, C=C and C=N stretching vibrations of the pyridine ring, and C-Br and C-I stretching vibrations.

Conclusion

This compound is a highly useful and versatile building block in organic synthesis. Its distinct halogen substituents allow for regioselective functionalization, making it an important intermediate in the preparation of a wide array of substituted pyridines for applications in drug discovery and materials science. While detailed synthetic and spectroscopic data are not extensively published, the general reactivity patterns and protocols outlined in this guide provide a solid foundation for its use in research and development.

References

2-Bromo-4-iodopyridine (CAS 100523-96-4): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Bromo-4-iodopyridine, a key building block in synthetic organic chemistry. The document details its physicochemical properties, synthesis, reactivity, and applications, with a focus on its role in the development of novel compounds.

Physicochemical Properties

This compound is a dihalogenated pyridine derivative with the bromine and iodine atoms positioned at the 2- and 4-positions of the pyridine ring, respectively. This substitution pattern imparts distinct reactivity to the molecule, making it a versatile reagent in cross-coupling reactions.

| Property | Value |

| CAS Number | 100523-96-4 |

| Molecular Formula | C₅H₃BrIN |

| Molecular Weight | 283.89 g/mol |

| Melting Point | 69-73 °C |

| Boiling Point | 285.7±25.0 °C at 760 mmHg |

| Density | 2.455±0.06 g/cm³ |

| pKa | -0.16 |

Synthesis and Purification

A common synthetic route to this compound involves the diazotization of 2-bromo-4-aminopyridine, followed by a Sandmeyer-type reaction with an iodide source.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-bromo-4-aminopyridine

-

Hydroiodic acid (47%)

-

Sodium nitrite

-

Sodium hydroxide

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Ice

Procedure:

-

A solution of 2-bromo-4-aminopyridine (1.0 eq) in hydroiodic acid (4.0 eq) is prepared and cooled to 0 °C in an ice bath.

-

A solution of sodium nitrite (1.2 eq) in water is added dropwise to the cooled solution, maintaining the temperature below 5 °C.

-

The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature.

-

The mixture is neutralized with a saturated aqueous solution of sodium hydroxide until a pH of ~7 is reached.

-

The aqueous layer is extracted three times with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a solid.

Caption: Synthetic and Purification Workflow for this compound.

Chemical Reactivity and Applications

The differential reactivity of the C-Br and C-I bonds in this compound is a key feature for its utility in selective cross-coupling reactions. The C-I bond is more reactive towards palladium-catalyzed reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for sequential functionalization.

This selectivity enables the synthesis of a wide array of substituted pyridines, which are prevalent scaffolds in medicinal chemistry. For instance, the iodine can be selectively replaced with an aryl, alkyl, or amino group, leaving the bromine intact for a subsequent transformation.

Caption: Reactivity Pathways of this compound in Cross-Coupling Reactions.

Spectroscopic Data

The following tables summarize the characteristic spectroscopic data for this compound.

| ¹H NMR (CDCl₃, 400 MHz) | |

| Chemical Shift (ppm) | Multiplicity |

| 8.21 | d |

| 7.69 | d |

| 7.33 | dd |

| ¹³C NMR (CDCl₃, 101 MHz) |

| Chemical Shift (ppm) |

| 151.7 |

| 144.2 |

| 135.9 |

| 128.9 |

| 108.4 |

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. It is classified as an irritant and should be stored in a cool, dry place away from incompatible materials. For detailed safety information, refer to the Safety Data Sheet (SDS).

An In-depth Technical Guide to the Synthesis of 2-Bromo-4-iodopyridine from 2-Bromopyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for preparing 2-bromo-4-iodopyridine, a valuable building block in medicinal chemistry and materials science, from the readily available starting material, 2-bromopyridine. Two primary synthetic strategies are detailed: a modern and efficient one-pot "halogen dance" reaction and a more traditional, multi-step sequence involving the formation of a pyridine N-oxide intermediate. This document offers detailed experimental protocols, quantitative data for comparison, and visual representations of the synthetic pathways and workflows to aid researchers in the selection and implementation of the most suitable method for their specific needs.

Introduction

This compound is a key heterocyclic intermediate utilized in the synthesis of a wide range of complex organic molecules. Its distinct substitution pattern, featuring a bromine atom at the 2-position and an iodine atom at the 4-position, allows for selective functionalization through various cross-coupling reactions. This regioselectivity is highly advantageous in the construction of polysubstituted pyridine derivatives, which are prevalent scaffolds in pharmaceuticals and functional materials. This guide will explore the primary methods for the synthesis of this important compound from 2-bromopyridine, providing detailed insights into the reaction mechanisms and experimental procedures.

Synthetic Routes

Two principal synthetic pathways from 2-bromopyridine to this compound are discussed:

-

Route 1: The "Halogen Dance" Reaction. A contemporary and efficient one-pot method that proceeds via a directed ortho-metalation followed by an iodine-induced rearrangement.

-

Route 2: The Multi-Step N-Oxide Route. A classical approach involving the oxidation of the pyridine nitrogen, followed by nitration, reduction, and a Sandmeyer-type diazotization-iodination sequence.

Route 1: The "Halogen Dance" Reaction

The "halogen dance" reaction offers a concise and high-yielding route to this compound. This method relies on the initial deprotonation of 2-bromopyridine at the 3-position using a strong base, typically lithium diisopropylamide (LDA), at low temperatures. The resulting lithiated species is then trapped with molecular iodine to form 2-bromo-3-iodopyridine. Subsequent treatment with another equivalent of LDA induces a rearrangement, or "dance," of the iodine atom from the 3-position to the more thermodynamically stable 4-position.

Caption: Workflow for the "Halogen Dance" synthesis of this compound.

Route 2: The Multi-Step N-Oxide Route

This traditional pathway involves a sequence of well-established reactions. The initial step is the oxidation of the nitrogen atom of 2-bromopyridine to form the corresponding N-oxide. This modification deactivates the pyridine ring towards electrophilic attack at the 2- and 6-positions and activates the 4-position. Subsequent nitration with a mixture of nitric and sulfuric acids introduces a nitro group at the 4-position. The nitro group is then reduced to an amino group, typically using a metal catalyst or reducing agents like iron in acidic media. Finally, the resulting 4-amino-2-bromopyridine undergoes a diazotization reaction, followed by treatment with an iodide source, such as potassium iodide, to yield the desired this compound.

Caption: Reaction sequence for the multi-step synthesis via the N-oxide intermediate.

Data Presentation

The following tables summarize the quantitative data for the two synthetic routes, allowing for a direct comparison of their key parameters.

Table 1: Comparison of Synthetic Routes for this compound

| Parameter | Route 1: "Halogen Dance" | Route 2: Multi-Step N-Oxide |

| Starting Material | 2-Bromopyridine | 2-Bromopyridine |

| Number of Steps | 1 (one-pot) | 4 |

| Overall Yield | ~65%[1] | Variable, generally lower |

| Key Reagents | LDA, I₂ | Peracetic acid, HNO₃/H₂SO₄, Fe/HCl, NaNO₂/KI |

| Reaction Temperature | -95°C to -75°C[2] | Variable (room temp. to reflux) |

| Reaction Time | Short | Long (multiple steps) |

| Key Advantages | High efficiency, one-pot procedure | Utilizes classical, well-understood reactions |

| Key Disadvantages | Requires cryogenic temperatures and strictly anhydrous conditions | Multiple steps, lower overall yield, more waste generation |

Experimental Protocols

Route 1: "Halogen Dance" Synthesis of this compound[2]

Materials:

-

2-Bromopyridine

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes

-

Iodine (I₂)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Preparation of LDA: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve diisopropylamine (1.1 eq.) in anhydrous THF. Cool the solution to -78°C in a dry ice/acetone bath. Slowly add n-BuLi (1.1 eq.) dropwise, maintaining the temperature below -70°C. Stir the mixture for 30 minutes at this temperature to generate lithium diisopropylamide (LDA).

-

Deprotonation and Iodination: To the freshly prepared LDA solution, add 2-bromopyridine (1.0 eq.) dropwise at -95°C (using a liquid nitrogen/ethanol bath). After stirring for 1 hour at this temperature, add a solution of iodine (1.1 eq.) in anhydrous THF dropwise. The reaction mixture is stirred for an additional 30 minutes at -95°C to form 2-bromo-3-iodopyridine.

-

Halogen Dance: To the same reaction mixture, add a second portion of freshly prepared LDA (1.1 eq.) at -95°C. The reaction temperature is then allowed to slowly rise to -75°C and stirred for 1-2 hours. The progress of the rearrangement should be carefully monitored by TLC or GC-MS to avoid the formation of the 2-bromo-5-iodopyridine isomer.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -75°C. Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3 x 50 mL). The combined organic layers are washed with saturated aqueous Na₂S₂O₃ solution to remove excess iodine, followed by a wash with brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is purified by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to afford this compound as a solid.

Route 2: Multi-Step Synthesis via the N-Oxide Intermediate

Materials:

-

2-Bromopyridine

-

Acetic acid

-

Hydrogen peroxide (30% aqueous solution)

-

Maleic anhydride (catalyst)

-

Sodium hydroxide (NaOH) solution

Procedure:

-

In a round-bottom flask, dissolve 2-bromopyridine (1.0 eq.) in acetic acid.

-

Add a catalytic amount of maleic anhydride.

-

Slowly add hydrogen peroxide (1.5 eq.) to the mixture while stirring.

-

Heat the reaction mixture to 70-80°C for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and carefully neutralize with a NaOH solution to a pH of 7-8.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 2-bromopyridine N-oxide.

Materials:

-

2-Bromopyridine N-oxide

-

Concentrated sulfuric acid (H₂SO₄)

-

Fuming nitric acid (HNO₃)

Procedure:

-

To a flask containing concentrated sulfuric acid, cautiously add 2-bromopyridine N-oxide (1.0 eq.) while cooling in an ice bath.

-

Slowly add fuming nitric acid (1.2 eq.) dropwise to the mixture, maintaining the temperature below 10°C.

-

After the addition is complete, slowly heat the reaction mixture to 90-100°C and maintain this temperature for 2-3 hours.

-

Cool the reaction to room temperature and pour it carefully onto crushed ice.

-

Neutralize the solution with a saturated sodium carbonate solution until a precipitate forms.

-

Filter the solid, wash with cold water, and dry to obtain 2-bromo-4-nitropyridine N-oxide.

Materials:

-

2-Bromo-4-nitropyridine N-oxide

-

Iron powder (Fe)

-

Concentrated hydrochloric acid (HCl)

-

Ethanol

-

Sodium carbonate (Na₂CO₃)

Procedure:

-

Suspend 2-bromo-4-nitropyridine N-oxide (1.0 eq.) in a mixture of ethanol and water.

-

Add iron powder (5.0 eq.) and a catalytic amount of concentrated hydrochloric acid.

-

Heat the mixture to reflux for 2-4 hours.

-

Cool the reaction mixture and filter through a pad of celite to remove the iron salts.

-

Neutralize the filtrate with a saturated Na₂CO₃ solution.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 4-amino-2-bromopyridine.

Materials:

-

4-Amino-2-bromopyridine

-

Concentrated sulfuric acid (H₂SO₄)

-

Sodium nitrite (NaNO₂)

-

Potassium iodide (KI)

Procedure:

-

Dissolve 4-amino-2-bromopyridine (1.0 eq.) in a mixture of water and concentrated sulfuric acid, and cool to 0-5°C in an ice bath.

-

Slowly add a solution of sodium nitrite (1.1 eq.) in water dropwise, maintaining the temperature below 5°C. Stir for 30 minutes at this temperature to form the diazonium salt.

-

In a separate flask, dissolve potassium iodide (1.5 eq.) in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Nitrogen gas will evolve.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous sodium thiosulfate solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization to obtain this compound.

Conclusion

The synthesis of this compound from 2-bromopyridine can be effectively achieved through two distinct synthetic strategies. The "halogen dance" reaction represents a modern, efficient, and high-yielding one-pot approach, making it an attractive option for rapid synthesis. However, it requires stringent control of reaction conditions, particularly low temperatures and an inert atmosphere. In contrast, the multi-step N-oxide route, while more laborious and with a potentially lower overall yield, utilizes conventional and robust chemical transformations that may be more amenable to scale-up in certain laboratory settings. The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including available equipment, desired scale, and tolerance for multi-step procedures. This guide provides the necessary technical details to enable an informed decision and successful execution of the synthesis of this valuable chemical intermediate.

References

Navigating the Regioselective Reactivity of 2-Bromo-4-iodopyridine with Organometallics: An In-depth Technical Guide

For researchers, scientists, and professionals in drug development, 2-bromo-4-iodopyridine stands as a versatile and strategically important building block. Its distinct halogen substituents offer a gateway to selective functionalization, enabling the precise construction of complex molecular architectures. This technical guide delves into the core principles governing the reactivity of this compound with a range of organometallic reagents, providing a comprehensive overview of reaction types, quantitative data, detailed experimental protocols, and mechanistic insights.

The key to unlocking the synthetic potential of this compound lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. In palladium-catalyzed cross-coupling reactions, the C-I bond is significantly more reactive than the C-Br bond, a principle that underpins the regioselective functionalization of this dihalogenated pyridine.[1][2] This inherent reactivity difference allows for a stepwise approach to substitution, where the iodo-substituent at the 4-position can be selectively targeted under milder reaction conditions, leaving the bromo-substituent at the 2-position available for subsequent transformations under more forcing conditions.

Palladium-Catalyzed Cross-Coupling Reactions: A World of Possibilities

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern organic synthesis, and this compound is an excellent substrate for these powerful transformations. The ability to selectively functionalize either the C4 or C2 position opens up a vast chemical space for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, which forms carbon-carbon bonds between an organoboron compound and an organic halide, is a widely used method for the arylation, heteroarylation, and vinylation of this compound. By carefully selecting the catalyst, ligands, and reaction conditions, high regioselectivity for the C-I bond can be achieved.

Quantitative Data for Suzuki-Miyaura Coupling of this compound

| Organoboron Reagent | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) of 4-substituted product |

| Arylboronic Acid | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | >90 |

| Heteroarylboronic Acid | PdCl₂(dppf) | - | Cs₂CO₃ | Dioxane | 100 | 16 | 85-95 |

| Vinylboronic Acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 90 | 8 | ~90 |

Experimental Protocol: Regioselective Suzuki-Miyaura Coupling at the C4 Position

To a solution of this compound (1.0 equiv) and the corresponding arylboronic acid (1.2 equiv) in a 4:1 mixture of toluene and ethanol, an aqueous solution of K₂CO₃ (2.0 equiv) is added. The mixture is degassed with argon for 15 minutes. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv) is then added, and the reaction mixture is heated to 80°C for 12 hours under an argon atmosphere. After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 4-aryl-2-bromopyridine.

// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, fillcolor="#FBBC05"]; PdII [label="R¹-Pd(II)L₂(X)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetalation [label="Transmetalation", shape=ellipse, fillcolor="#FBBC05"]; PdII_R2 [label="R¹-Pd(II)L₂(R²)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RedElim [label="Reductive\nElimination", shape=ellipse, fillcolor="#FBBC05"]; Product [label="R¹-R²", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; ArylHalide [label="this compound\n(R¹-X)", shape=invhouse, fillcolor="#FFFFFF"]; Organoboron [label="Organoboron Reagent\n(R²-B(OR)₂)", shape=invhouse, fillcolor="#FFFFFF"]; Base [label="Base", shape=invhouse, fillcolor="#FFFFFF"];

// Edges Pd0 -> OxAdd [label=" "]; ArylHalide -> OxAdd; OxAdd -> PdII; PdII -> Transmetalation; Organoboron -> Transmetalation; Base -> Transmetalation; Transmetalation -> PdII_R2; PdII_R2 -> RedElim; RedElim -> Product; RedElim -> Pd0 [label=" Catalyst\nRegeneration"]; } .dot Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing a powerful tool for the alkynylation of this compound. Similar to the Suzuki-Miyaura coupling, the reaction proceeds with high regioselectivity at the C-I bond under appropriate conditions.

Quantitative Data for Sonogashira Coupling of this compound

| Terminal Alkyne | Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) of 4-alkynyl product |

| Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | THF | 25 | 6 | >95 |

| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ | CuI | i-Pr₂NH | Dioxane | 60 | 8 | 90-98 |

| 1-Heptyne | Pd(OAc)₂ | CuI | Piperidine | DMF | 50 | 10 | ~92 |

Experimental Protocol: Regioselective Sonogashira Coupling at the C4 Position

In a flame-dried Schlenk flask under an argon atmosphere, this compound (1.0 equiv), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equiv), and copper(I) iodide (CuI, 0.05 equiv) are dissolved in anhydrous THF. Triethylamine (Et₃N, 3.0 equiv) and the terminal alkyne (1.2 equiv) are then added sequentially. The reaction mixture is stirred at room temperature for 6 hours. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by flash chromatography on silica gel to yield the 4-alkynyl-2-bromopyridine.[3]

// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, fillcolor="#FBBC05"]; PdII [label="R¹-Pd(II)L₂(X)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetalation [label="Transmetalation", shape=ellipse, fillcolor="#FBBC05"]; PdII_R2 [label="R¹-Pd(II)L₂(C≡CR²)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RedElim [label="Reductive\nElimination", shape=ellipse, fillcolor="#FBBC05"]; Product [label="R¹-C≡CR²", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; ArylHalide [label="this compound\n(R¹-X)", shape=invhouse, fillcolor="#FFFFFF"]; Alkyne [label="Terminal Alkyne\n(H-C≡CR²)", shape=invhouse, fillcolor="#FFFFFF"]; Cu_cycle [label="Cu(I) Cycle\n(forms Cu-acetylide)", shape=ellipse, style=dashed, color="#5F6368"]; Base [label="Base", shape=invhouse, fillcolor="#FFFFFF"];

// Edges Pd0 -> OxAdd; ArylHalide -> OxAdd; OxAdd -> PdII; PdII -> Transmetalation; Cu_cycle -> Transmetalation; Alkyne -> Cu_cycle; Base -> Cu_cycle; Transmetalation -> PdII_R2; PdII_R2 -> RedElim; RedElim -> Product; RedElim -> Pd0 [label=" Catalyst\nRegeneration"]; } .dot Caption: Catalytic cycle of the Sonogashira coupling reaction.

Stille Coupling

The Stille coupling utilizes organostannane reagents to form new carbon-carbon bonds. This reaction is known for its tolerance of a wide variety of functional groups.[4][5] As with other palladium-catalyzed cross-couplings, the reaction with this compound can be directed to the more reactive C-I bond.

Quantitative Data for Stille Coupling of this compound

| Organostannane Reagent | Catalyst | Ligand | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) of 4-substituted product |

| (Tributylstannyl)benzene | Pd(PPh₃)₄ | - | - | Toluene | 110 | 16 | 85-95 |

| 2-(Tributylstannyl)furan | PdCl₂(PPh₃)₂ | - | CuI | NMP | 80 | 12 | ~90 |

| (Tributylstannyl)ethyne | Pd₂(dba)₃ | AsPh₃ | - | THF | 60 | 24 | 80-90 |

Experimental Protocol: Regioselective Stille Coupling at the C4 Position

A mixture of this compound (1.0 equiv), the organostannane reagent (1.1 equiv), and Pd(PPh₃)₄ (0.05 equiv) in anhydrous toluene is heated at 110°C for 16 hours under an argon atmosphere. After cooling, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by column chromatography to give the 4-substituted-2-bromopyridine.[4]

// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, fillcolor="#FBBC05"]; PdII [label="R¹-Pd(II)L₂(X)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetalation [label="Transmetalation", shape=ellipse, fillcolor="#FBBC05"]; PdII_R2 [label="R¹-Pd(II)L₂(R²)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RedElim [label="Reductive\nElimination", shape=ellipse, fillcolor="#FBBC05"]; Product [label="R¹-R²", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; ArylHalide [label="this compound\n(R¹-X)", shape=invhouse, fillcolor="#FFFFFF"]; Organostannane [label="Organostannane\n(R³₃Sn-R²)", shape=invhouse, fillcolor="#FFFFFF"];

// Edges Pd0 -> OxAdd; ArylHalide -> OxAdd; OxAdd -> PdII; PdII -> Transmetalation; Organostannane -> Transmetalation; Transmetalation -> PdII_R2; PdII_R2 -> RedElim; RedElim -> Product; RedElim -> Pd0 [label=" Catalyst\nRegeneration"]; } .dot Caption: Catalytic cycle of the Stille coupling reaction.

Reactions with Other Organometallic Reagents

Beyond palladium-catalyzed cross-coupling reactions, this compound exhibits interesting reactivity with other classes of organometallic reagents, including Grignard reagents and organolithiums. These reactions often proceed through different mechanisms and can offer alternative pathways to functionalized pyridines.

Grignard Reagents

The reaction of this compound with Grignard reagents (RMgX) can lead to the formation of pyridyl Grignard reagents through halogen-metal exchange or direct substitution. The outcome is highly dependent on the reaction conditions and the nature of the Grignard reagent. Generally, the more reactive C-I bond is expected to undergo exchange preferentially.

A recent development involves the use of purple light to promote the coupling of bromopyridines with Grignard reagents via a single electron transfer (SET) mechanism, avoiding the need for a transition metal catalyst.[1][6]

Quantitative Data for Reactions with Grignard Reagents

| Grignard Reagent | Reaction Type | Conditions | Product | Yield (%) |

| i-PrMgCl | Halogen-metal exchange | THF, 0°C | 2-Bromo-4-(chloromagnesio)pyridine | Not isolated |

| PhMgBr | Kumada Coupling | Pd(dppf)Cl₂, THF, 60°C | 2-Bromo-4-phenylpyridine | ~80 |

| EtMgBr | Light-promoted coupling | Purple light, Et₂O, rt | 2-Bromo-4-ethylpyridine | Good |

Experimental Protocol: Grignard Exchange Reaction

To a solution of this compound (1.0 equiv) in anhydrous THF at -78°C under an argon atmosphere is added isopropylmagnesium chloride (i-PrMgCl, 1.1 equiv) dropwise. The reaction mixture is stirred at this temperature for 1 hour, during which time the 4-pyridyl Grignard reagent is formed. This can then be reacted in situ with various electrophiles.

// Nodes Start [label="this compound", fillcolor="#FFFFFF"]; Grignard [label="R-MgX", shape=invhouse, fillcolor="#FFFFFF"]; Exchange [label="Halogen-Metal\nExchange (at C4)", shape=ellipse, fillcolor="#FBBC05"]; Kumada [label="Kumada Coupling\n(at C4)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Light [label="Light-Promoted\nCoupling (at C2 or C4)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product_Exchange [label="2-Bromo-4-(magnesio)pyridine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product_Kumada [label="2-Bromo-4-R-pyridine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product_Light [label="Substituted Pyridine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Electrophile [label="Electrophile (E+)", shape=invhouse, fillcolor="#FFFFFF"]; Product_Final [label="2-Bromo-4-E-pyridine", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Exchange; Grignard -> Exchange; Start -> Kumada; Grignard -> Kumada; Start -> Light; Grignard -> Light; Exchange -> Product_Exchange; Kumada -> Product_Kumada; Light -> Product_Light; Product_Exchange -> Product_Final; Electrophile -> Product_Final; } .dot Caption: Pathways for the reaction of this compound with Grignard reagents.

Organolithium Reagents

Organolithium reagents, such as n-butyllithium (n-BuLi), are powerful bases and nucleophiles that can readily undergo lithium-halogen exchange with aryl halides.[7][8] In the case of this compound, the exchange is expected to occur preferentially at the more labile C-I bond, especially at low temperatures, to generate the corresponding 4-lithiated species. This intermediate can then be trapped with various electrophiles.

Quantitative Data for Lithium-Halogen Exchange

| Organolithium Reagent | Solvent | Temp (°C) | Electrophile | Product | Yield (%) |

| n-BuLi | THF | -78 | DMF | 2-Bromo-4-formylpyridine | ~75 |

| n-BuLi | Et₂O | -78 | CO₂ | 2-Bromo-4-pyridinecarboxylic acid | ~80 |

| t-BuLi | Hexane/THF | -100 | MeI | 2-Bromo-4-methylpyridine | ~70 |

Experimental Protocol: Lithium-Halogen Exchange and Electrophilic Quench

A solution of this compound (1.0 equiv) in anhydrous THF is cooled to -78°C under an argon atmosphere. n-Butyllithium (1.1 equiv, as a solution in hexanes) is added dropwise, and the mixture is stirred for 30 minutes. The desired electrophile (1.2 equiv) is then added, and the reaction is allowed to warm to room temperature. The reaction is quenched with saturated aqueous ammonium chloride and extracted with diethyl ether. The combined organic layers are dried and concentrated, and the product is purified by chromatography.[9]

// Nodes Start [label="this compound", fillcolor="#FFFFFF"]; nBuLi [label="n-BuLi\n(-78 °C, THF)", shape=invhouse, fillcolor="#FFFFFF"]; Exchange [label="Lithium-Iodine\nExchange", shape=ellipse, fillcolor="#FBBC05"]; Intermediate [label="2-Bromo-4-lithiopyridine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Electrophile [label="Electrophile (E+)", shape=invhouse, fillcolor="#FFFFFF"]; Quench [label="Electrophilic\nQuench", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="2-Bromo-4-E-pyridine", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Exchange; nBuLi -> Exchange; Exchange -> Intermediate; Intermediate -> Quench; Electrophile -> Quench; Quench -> Product; } .dot Caption: General workflow for lithium-halogen exchange and subsequent electrophilic quench.

Conclusion

The reactivity of this compound with organometallic reagents is a testament to the power of selective functionalization in modern organic synthesis. The pronounced difference in reactivity between the carbon-iodine and carbon-bromine bonds provides a reliable handle for the stepwise introduction of various substituents, enabling the construction of a diverse array of complex pyridine derivatives. This guide has provided an in-depth overview of the key transformations, supported by quantitative data and detailed experimental protocols, to empower researchers in their pursuit of novel molecular entities for drug discovery and materials science. By understanding and harnessing the principles outlined herein, the full synthetic potential of this versatile building block can be realized.

References

- 1. Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET [organic-chemistry.org]

- 2. Kumada coupling - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Stille Coupling | NROChemistry [nrochemistry.com]

- 5. Stille reaction - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 8. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

Spectroscopic Profile of 2-Bromo-4-iodopyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for 2-Bromo-4-iodopyridine, a key building block in the synthesis of pharmaceuticals and agrochemicals. Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted data based on the analysis of analogous compounds and established spectroscopic principles. The information herein is intended to guide researchers in the identification and characterization of this and similar molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

| ~ 8.3 - 8.5 | d | ~ 5.0 - 6.0 | 1H | H-6 |

| ~ 7.8 - 8.0 | d | ~ 1.5 - 2.5 | 1H | H-3 |

| ~ 7.6 - 7.8 | dd | ~ 5.0 - 6.0, ~ 1.5 - 2.5 | 1H | H-5 |

Predicted for a solution in CDCl₃.

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 152 | C-6 |

| ~ 145 | C-3 |

| ~ 142 | C-2 |

| ~ 135 | C-5 |

| ~ 95 | C-4 |

Predicted for a solution in CDCl₃.

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 1570 - 1550 | Strong | C=C/C=N stretching (pyridine ring) |

| 1450 - 1420 | Strong | C=C/C=N stretching (pyridine ring) |

| 1100 - 1000 | Medium | C-H in-plane bending |

| 850 - 750 | Strong | C-H out-of-plane bending |

| ~ 600 | Medium-Strong | C-Br stretch |

| ~ 500 | Medium | C-I stretch |

Predicted for a solid sample (KBr pellet or thin film).

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 283/285 | High | [M]⁺ (Molecular ion with Br isotopes) |

| 204 | Medium | [M - Br]⁺ |

| 156 | Medium | [M - I]⁺ |

| 78 | High | [C₅H₄N]⁺ (Pyridine radical cation) |

| 51 | Medium | [C₄H₃]⁺ |

Predicted for Electron Ionization (EI) source.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Actual experimental conditions may need to be optimized.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: spectral width of -2 to 12 ppm, 16 to 64 scans depending on concentration.

-

Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: spectral width of 0 to 200 ppm.

-

A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.

-

Infrared (IR) Spectroscopy

This protocol describes the preparation of a solid sample as a thin film.

-

Sample Preparation:

-

Dissolve a small amount (a few milligrams) of this compound in a volatile solvent (e.g., dichloromethane or acetone).

-

Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.

-

-

Data Acquisition:

-

Place the salt plate in the sample holder of an FT-IR spectrometer.

-

Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Acquire a background spectrum of the clean, empty salt plate to subtract from the sample spectrum.

-

Mass Spectrometry (MS)

This protocol outlines a general procedure using an Electron Ionization (EI) source.

-

Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer, typically via a direct insertion probe.

-

Ionization: Utilize an Electron Ionization (EI) source. The standard electron energy is 70 eV.

-

Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The detector records the abundance of ions at each mass-to-charge (m/z) ratio.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of an unknown organic compound.

Caption: General workflow for spectroscopic analysis of an organic compound.

An In-depth Technical Guide to the Solubility and Stability of 2-Bromo-4-iodopyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-iodopyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique disubstituted pattern, featuring both a bromine and an iodine atom on the pyridine ring, allows for selective functionalization through various cross-coupling reactions. This enables the synthesis of complex molecular architectures for the development of novel pharmaceuticals and organic electronic materials. Understanding the solubility and stability of this key intermediate is paramount for its effective storage, handling, and application in synthetic protocols. This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound, alongside detailed experimental protocols for their determination.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₃BrIN |

| Molecular Weight | 283.89 g/mol |

| Appearance | White to yellow to orange crystalline powder |

| Melting Point | 61-68 °C |

| pKa (Predicted) | -0.59 ± 0.10 |

Solubility Profile

Quantitative solubility data for this compound in common organic solvents is not extensively reported in the literature. However, based on its chemical structure and available qualitative descriptions, a general solubility profile can be inferred. The compound is described as being slightly soluble in water and soluble in methanol. Due to its relatively nonpolar, aromatic structure, it is expected to be soluble in a range of common organic solvents.

Table 2: Qualitative and Inferred Solubility of this compound

| Solvent | Polarity Index | Expected Solubility |

| Water | 10.2 | Slightly Soluble |

| Methanol | 5.1 | Soluble |

| Ethanol | 4.3 | Likely Soluble |

| Acetonitrile | 5.8 | Likely Soluble |

| Tetrahydrofuran (THF) | 4.0 | Likely Soluble |

| Dichloromethane (DCM) | 3.1 | Likely Soluble |

| Chloroform | 4.1 | Likely Soluble |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Likely Soluble |

| N,N-Dimethylformamide (DMF) | 6.4 | Likely Soluble |

Stability Profile

This compound is known to be a sensitive compound, requiring careful handling and storage to prevent degradation. The primary stability concerns are sensitivity to light and air.

Table 3: Stability Summary of this compound

| Condition | Observation | Recommended Storage |

| Light | Light-sensitive; may discolor upon exposure. | Store in a dark place, in amber vials. |

| Air | Air-sensitive; susceptible to oxidation. | Store under an inert atmosphere (e.g., argon or nitrogen). |

| Temperature | Recommended storage at 2-8 °C. | Refrigerate. |

| Hydrolytic | Expected to be less stable under basic conditions. | Avoid strongly basic aqueous solutions. |

Experimental Protocols

To empower researchers to determine the precise solubility and stability parameters for their specific applications, the following detailed experimental protocols are provided.

Protocol for Quantitative Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility of a compound in a given solvent at a specific temperature.

Objective: To determine the saturation concentration of this compound in various organic solvents.

Materials:

-

This compound

-

Selected solvents (e.g., DMSO, DMF, methanol, ethanol, acetonitrile, THF, chloroform, dichloromethane)

-

Glass vials with PTFE-lined screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (0.22 µm, chemically resistant)

-

Validated quantitative analytical method (e.g., HPLC-UV)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials (in triplicate for each solvent). The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Solvent Addition: Add a precise volume (e.g., 2 mL) of the desired solvent to each vial.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm) for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle. Alternatively, centrifuge the vials to facilitate phase separation.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot using a syringe filter compatible with the solvent to remove any remaining microparticles.

-

Dilution: Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of this compound.

-

Calculation: Calculate the solubility (e.g., in g/100 mL or mg/mL) from the measured concentration, taking into account the dilution factor.

Protocol for Thermal Stability Assessment (Thermogravimetric Analysis - TGA)

TGA measures the change in mass of a sample as a function of temperature, indicating decomposition temperatures.

Objective: To determine the thermal decomposition profile of this compound.

Materials:

-

This compound

-

Thermogravimetric Analyzer (TGA)

-

TGA pans (e.g., alumina or platinum)

-

Inert gas supply (e.g., nitrogen)

Procedure:

-

Sample Preparation: Place a small, accurately weighed amount (e.g., 5-10 mg) of this compound into a TGA pan.

-

Instrument Setup: Place the pan in the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen at a flow rate of 20-50 mL/min) to prevent oxidative degradation.

-

Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) from ambient temperature to a temperature high enough to ensure complete decomposition (e.g., 600 °C).

-

Data Analysis: Record the mass loss as a function of temperature. The onset temperature of decomposition and the temperatures of maximum mass loss rate (from the derivative of the TGA curve) are determined.

Protocol for Photostability Assessment (ICH Q1B Guidelines)

This protocol assesses the stability of the compound under exposure to light.

Objective: To evaluate the photostability of this compound in solid and solution states.

Materials:

-

This compound

-

Photostability chamber equipped with a light source conforming to ICH Q1B guidelines (providing both cool white fluorescent and near-UV lamps).

-

Calibrated lux meter and radiometer

-

Quartz or borosilicate glass containers

-

Dark control samples wrapped in aluminum foil

-

Solvent for solution state testing (e.g., acetonitrile/water)

-

Validated stability-indicating HPLC method

Procedure:

-

Sample Preparation (Solid State): Spread a thin layer of the solid compound in a suitable container. Prepare a dark control by wrapping an identical sample in aluminum foil.

-

Sample Preparation (Solution State): Prepare a solution of known concentration in a suitable solvent system in a transparent container. Prepare a dark control in an identical manner but wrapped in aluminum foil.

-

Exposure: Place the samples and their dark controls in the photostability chamber. Expose them to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

Analysis: At appropriate time points, withdraw samples and analyze them using a validated stability-indicating HPLC method. Compare the chromatograms of the exposed samples to the dark controls.

-

Evaluation: Assess for any significant degradation (decrease in the parent peak area) and the formation of degradation products.

Protocol for Hydrolytic Stability Assessment (Forced Degradation)

This protocol evaluates the stability of the compound in aqueous solutions at different pH values.

Objective: To determine the susceptibility of this compound to hydrolysis under acidic, neutral, and basic conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)

-

Sodium hydroxide (NaOH) solutions (e.g., 0.1 M, 1 M)

-

Purified water

-

Co-solvent if necessary (e.g., acetonitrile or methanol)

-

Temperature-controlled bath

-

Validated stability-indicating HPLC method

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable co-solvent.

-

Reaction Setup: In separate vials, add an aliquot of the stock solution to pre-heated acidic (HCl), neutral (water), and basic (NaOH) media.

-

Incubation: Incubate the vials in a temperature-controlled bath (e.g., 60 °C) for a defined period.

-

Sampling and Quenching: At various time points, withdraw samples, neutralize them if necessary, and dilute them to a suitable concentration for analysis.

-

Analysis: Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining amount of this compound and any degradation products formed.

Applications in Synthesis: Cross-Coupling Reactions

This compound is a valuable substrate for sequential cross-coupling reactions due to the differential reactivity of the C-I and C-Br bonds. The carbon-iodine bond is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the carbon-bromine bond. This allows for selective functionalization at the 4-position, followed by a subsequent coupling at the 2-position.

Suzuki Coupling Workflow

The Suzuki coupling is a palladium-catalyzed reaction between an organoboron compound and an organohalide.

A Comprehensive Technical Guide to 2-Bromo-4-iodopyridine for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 2-Bromo-4-iodopyridine, a key building block in modern organic synthesis. This document details its commercial availability, physicochemical properties, synthesis protocols, and key applications in cross-coupling reactions, tailored for professionals in chemical research and drug development.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers, catering to research and development needs. The table below summarizes the offerings from several key suppliers.

| Supplier | Product Number(s) | Purity | Available Quantities |

| Sigma-Aldrich | SY3432449910 | 95% | 5 g, 10 g, 25 g |

| Thermo Scientific | L20015.06 | ≥96.0% (GC), 97% | 5 g |

| TCI America | B5119 | >98.0% (GC) | 1 g, 5 g |

| Chem-Impex | 28666 | - | 1 g, 5 g, 10 g, 25 g |

| BLD Pharm | BD108343 | 97% | 1 g, 5 g, 25 g |

| MedChemExpress | HY-W008398 | - | 5 g, 10 g |

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is provided below for easy reference.

| Property | Value |

| CAS Number | 100523-96-4 |

| Molecular Formula | C₅H₃BrIN |

| Molecular Weight | 283.89 g/mol |

| Appearance | White to pale cream or pale yellow crystals or powder |

| Melting Point | 59-68 °C |

| Purity | ≥95% (typically >97% by GC) |

Spectroscopic Data: While specific, verified spectra for this compound are not widely published in publicly accessible databases, typical spectral characteristics can be anticipated based on its structure. Researchers should obtain and interpret spectra on their own material for definitive characterization.

-

¹H NMR: The spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts and coupling constants will be indicative of their positions relative to the nitrogen and halogen substituents.

-

¹³C NMR: The spectrum should display five distinct signals for the five carbon atoms of the pyridine ring. The carbons bearing the bromine and iodine atoms will be significantly shifted downfield.

-

IR Spectroscopy: Characteristic absorption bands would be expected for C-H stretching of the aromatic ring, C=C and C=N stretching vibrations within the pyridine ring, and C-Br and C-I stretching vibrations at lower frequencies.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one bromine atom.

Synthesis of this compound

A common and effective method for the synthesis of this compound is through a "halogen dance" reaction, which involves the rearrangement of a halogen atom on the pyridine ring. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis via Halogen Dance

This two-step procedure starts from the readily available 2-bromopyridine.

Step 1: Synthesis of 2-Bromo-3-iodopyridine

-

Preparation of LDA: In a flame-dried, three-necked flask under an argon atmosphere, dissolve diisopropylamine (7.0 mL, 0.05 mol) in anhydrous tetrahydrofuran (THF, 100 mL). Cool the solution to -40 °C. To this, add n-butyllithium (2.5 M in hexanes, 20 mL, 0.05 mol) dropwise. Stir the resulting mixture for 30 minutes at this temperature to generate lithium diisopropylamide (LDA).

-

Lithiation of 2-Bromopyridine: Cool the LDA solution to -95 °C. Add a solution of 2-bromopyridine (4.85 mL, 0.05 mol) in anhydrous THF (20 mL) dropwise, maintaining the temperature between -95 °C and -90 °C. Stir the reaction mixture at this temperature for 3-4 hours.

-

Iodination: Prepare a solution of iodine (12.7 g, 0.05 mol) in anhydrous THF (40 mL). Add this solution dropwise to the reaction mixture, ensuring the temperature remains at -95 °C. Stir for an additional 40-50 minutes.

-

Work-up and Isolation: Quench the reaction by the careful addition of a 10% aqueous acetic acid solution until the pH is between 8 and 9. Add distilled water (50 mL) and extract the mixture with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 2-bromo-3-iodopyridine can be purified by column chromatography.

Step 2: Halogen Dance to this compound

-

Preparation of LDA: Prepare a fresh solution of LDA (0.05 mol) in anhydrous diethyl ether (100 mL) as described in Step 1.

-

Rearrangement Reaction: Cool the LDA solution to -75 °C. Add a solution of 2-bromo-3-iodopyridine (from the previous step) in anhydrous diethyl ether (20 mL) dropwise. Stir the mixture at -75 °C. The progress of the halogen dance can be monitored by thin-layer chromatography (TLC).

-

Quenching and Isolation: Upon completion, quench the reaction by the addition of saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature and separate the layers. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield this compound as a solid.

Caption: Synthetic workflow for this compound.

Applications in Cross-Coupling Reactions

The differential reactivity of the C-I and C-Br bonds in this compound makes it an exceptionally useful substrate for sequential, site-selective cross-coupling reactions. The C-I bond is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the C-Br bond. This allows for selective functionalization at the 4-position, leaving the 2-position available for a subsequent transformation.

Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C-4 Position

This protocol describes a typical procedure for the selective coupling of an arylboronic acid at the 4-position of this compound.

-

Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.2 equiv.), and a suitable base such as potassium carbonate (K₂CO₃, 2.0-3.0 equiv.).

-

Catalyst Addition: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%).

-

Solvent and Degassing: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base. Degas the reaction mixture by bubbling argon through it for 15-20 minutes.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) under an inert atmosphere. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the 2-bromo-4-arylpyridine derivative.

Caption: Selective cross-coupling pathway of this compound.

The resulting 2-bromo-4-arylpyridine is a valuable intermediate that can undergo a second cross-coupling reaction, such as a Sonogashira, Heck, or Buchwald-Hartwig amination, at the C-2 position to generate highly functionalized and complex pyridine derivatives. This sequential approach provides a powerful tool for the construction of molecular libraries in drug discovery and materials science.

An In-depth Technical Guide to the Safe Handling of 2-Bromo-4-iodopyridine

This guide provides comprehensive safety and handling information for 2-Bromo-4-iodopyridine, tailored for researchers, scientists, and professionals in drug development. The following sections detail the chemical's hazards, necessary precautions, and emergency procedures to ensure its safe use in a laboratory setting.

Chemical Identification and Physical Properties

This compound is a halogenated pyridine derivative used as a building block in organic synthesis. Understanding its physical properties is the first step toward safe handling.

| Property | Data |

| IUPAC Name | This compound |

| CAS Number | 100523-96-4 |

| Molecular Formula | C₅H₃BrIN |

| Molecular Weight | 283.89 g/mol [1] |

| Appearance | White to Yellow to Orange powder to crystal |

| Melting Point | 62.0 to 66.0 °C |

| Physical State | Solid at 20°C |

| Solubility | Soluble in Methanol |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | 2 | GHS07 | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | GHS07 | Warning | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | GHS07 | Warning | H335: May cause respiratory irritation |

Note: The GHS pictogram associated with these hazards is the exclamation mark (GHS07).

Precautionary Measures and Safe Handling

Adherence to strict safety protocols is mandatory when handling this compound. This includes the use of engineering controls and personal protective equipment (PPE).

-

Ventilation: Always handle this compound in a well-ventilated area.[2] A certified laboratory chemical fume hood is required to minimize inhalation of dust or vapors.[3][4]

-

Safety Equipment: An emergency eyewash station and a safety shower must be readily accessible, within fifty feet and ten seconds of the work area.[4]

The following PPE is the minimum requirement for handling this chemical:

-

Eye Protection: Chemical safety goggles or a face shield.[3]

-

Hand Protection: Wear appropriate chemical-resistant gloves. Nitrile or neoprene gloves are recommended.[3] Always inspect gloves before use and wash hands thoroughly after handling.[4]

-

Skin and Body Protection: A lab coat must be worn.[3] For larger quantities or when there is a risk of significant exposure, additional protective clothing may be necessary.

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe dust or vapors.

-

Avoid the formation of dust and aerosols.[5]

-

Wash hands and face thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory or when using this product.

Storage and Disposal

Proper storage and waste disposal are critical to prevent accidents and environmental contamination.

-

Store in a tightly closed container.[6]

-

Keep in a cool, dry, and well-ventilated place.[3][7] The recommended storage temperature is refrigerated.

-

Protect from light and air, as the compound can be light and air sensitive. Store under an inert gas.

-

Store away from incompatible materials such as strong oxidizing agents and strong bases.[8]

-

Dispose of waste in accordance with local, state, and federal regulations.

-

Waste should be collected in a sealed, airtight, and compatible container.[4]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[5] If respiratory irritation occurs or if the person feels unwell, seek medical attention.

-

In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water.[5] If skin irritation occurs, seek medical advice. Remove contaminated clothing and wash it before reuse.

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice or attention.

-

If Swallowed: Rinse mouth. Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.

-

Personal Precautions: Evacuate personnel to a safe area.[5] Ensure adequate ventilation.[5] Wear appropriate personal protective equipment.[5] Avoid breathing dust and contact with the substance.[5]

-

Environmental Precautions: Do not let the product enter drains.[5]

-

Containment and Cleaning: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[5] Use absorbent materials like sand or vermiculite for containment if necessary.[2]

Experimental Protocol: General Handling of Solid this compound

This protocol outlines a general procedure for safely weighing and using solid this compound in a reaction.

Caption: A generalized workflow for the safe handling of solid this compound.

Logical Relationship of Safety Measures

The following diagram illustrates the hierarchical and logical flow of safety precautions, from engineering controls to emergency responses.

Caption: A logical diagram of proactive and reactive safety measures for chemical handling.

References

- 1. 4-Bromo-2-iodopyridine | C5H3BrIN | CID 29921876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 3. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 5. 2-Bromo-5-iodopyridine - Safety Data Sheet [chemicalbook.com]

- 6. carlroth.com [carlroth.com]

- 7. thermofishersci.in [thermofishersci.in]

- 8. fishersci.com [fishersci.com]

The Strategic Utility of 2-Bromo-4-iodopyridine in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-4-iodopyridine has emerged as a highly versatile and strategically important building block in the field of medicinal chemistry. Its unique electronic properties and differential reactivity of the two halogen substituents make it an ideal scaffold for the synthesis of complex heterocyclic molecules, particularly kinase inhibitors for oncology and inflammatory diseases. This technical guide provides an in-depth overview of the applications of this compound, focusing on its role in the synthesis of potent kinase inhibitors targeting the BRAF V600E and p38 MAP kinase pathways. Detailed experimental protocols for key synthetic transformations, quantitative biological activity data of representative compounds, and visualizations of relevant signaling pathways are presented to equip researchers with the necessary knowledge to leverage this powerful synthetic intermediate in drug discovery programs.

Introduction: The Versatility of a Dihalogenated Pyridine Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs. The introduction of halogen atoms onto this ring system provides synthetic handles for the construction of diverse molecular architectures through various cross-coupling reactions. This compound offers a distinct advantage due to the differential reactivity of the carbon-iodine and carbon-bromine bonds. The C-I bond is significantly more reactive towards oxidative addition to a palladium(0) catalyst, enabling selective functionalization at the 4-position while leaving the 2-bromo position intact for subsequent transformations. This regioselectivity is crucial for the efficient and controlled synthesis of complex drug candidates.

This guide will explore the practical applications of this compound in the synthesis of targeted therapies, with a focus on the following key areas:

-

Synthetic Utility: Detailing the application of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.

-

Application in Kinase Inhibitor Synthesis: Showcasing its use in the development of inhibitors for critical oncology and inflammation targets.

-

Quantitative Biological Data: Presenting inhibitory activities of compounds derived from similar pyridine-based scaffolds.

-

Experimental Protocols: Providing detailed methodologies for key synthetic steps.

-

Signaling Pathway Visualization: Illustrating the biological context of the targeted kinases.

Synthetic Applications of this compound

The differential reactivity of the C-I and C-Br bonds in this compound is the cornerstone of its synthetic utility. The C-I bond readily participates in palladium-catalyzed cross-coupling reactions under milder conditions than the C-Br bond. This allows for a stepwise functionalization strategy, which is invaluable in the construction of complex molecules.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organohalide and a boronic acid or ester. In the case of this compound, this reaction can be selectively performed at the 4-position.

Logical Workflow for Selective Suzuki-Miyaura Coupling:

An In-depth Technical Guide to the Synthesis of 2-Bromo-4-iodopyridine: Discovery and Historical Evolution

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-iodopyridine is a pivotal heterocyclic building block in modern organic synthesis, particularly valued in the pharmaceutical and agrochemical industries. Its unique disubstitution pattern on the pyridine ring, featuring two different halogens, allows for selective and sequential functionalization through a variety of cross-coupling reactions. This guide provides a comprehensive overview of the discovery and historical development of synthetic routes to this versatile intermediate, presenting detailed experimental protocols, comparative data, and workflow visualizations to aid researchers in its preparation and application.

Historical Perspective and Key Synthetic Strategies

The synthesis of this compound has evolved from multi-step, classical methods to more efficient one-pot procedures. The two primary approaches that have been historically significant and are still relevant today are:

-

Multi-step Synthesis from 2-Bromopyridine N-oxide: An earlier, more traditional route that involves the functionalization of a pre-formed pyridine N-oxide.

-

One-Pot Synthesis via Halogen Dance Reaction: A more modern and convergent approach that utilizes a fascinating rearrangement reaction on 2-bromopyridine.